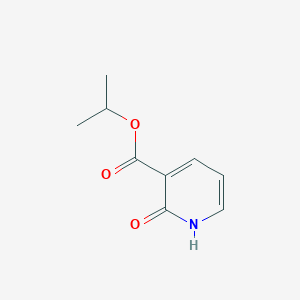
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes an isopropyl group, a 2-oxo group, and a 1,2-dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves a domino catalytic reaction. This reaction typically involves the use of terminal alkynes, isocyanates, and malonates. The process begins with the formation of copper acetylides, which then attack isocyanates to form a propargylic amide species. This intermediate further reacts with malonates in the presence of t-butyl lithium (t-BuOLi) to form the desired dihydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The key steps involve the careful control of temperature, pressure, and the concentration of reactants to ensure the consistent formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. . This action leads to the relaxation of blood vessels and a subsequent decrease in blood pressure. The compound’s unique structure allows it to interact with these channels effectively, making it a valuable candidate for further pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has similar structural features but differs in the functional group attached to the pyridine ring.
2-oxo-1,2-dihydropyridine-3-carbonitrile: Another similar compound with a nitrile group instead of a carboxylate group.
2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester group.
Uniqueness
Isopropyl 2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its isopropyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
propan-2-yl 2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-4-3-5-10-8(7)11/h3-6H,1-2H3,(H,10,11) |
InChI Key |
DLNSPIKCRMWPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















